N-(4-ethoxy-2-nitrophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-(4-ethoxy-2-nitrophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as nitro, ethoxy, fluoro, and carboxamide makes this compound a subject of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxy-2-nitrophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Ethoxylation: Addition of the ethoxy group.
Formation of Oxazole Ring: Cyclization to form the oxazole ring.
Carboxamidation: Introduction of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Oxazoles: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for its potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-ethoxy-2-nitrophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of various functional groups allows it to form specific interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(4-methoxy-2-nitrophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
The unique combination of functional groups in “N-(4-ethoxy-2-nitrophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide” may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. For example, the presence of the fluoro group may enhance its binding affinity to certain biological targets.
Properties
Molecular Formula |
C19H16FN3O5 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O5/c1-3-27-13-6-7-15(17(9-13)23(25)26)21-19(24)16-10-18(28-22-16)12-5-4-11(2)14(20)8-12/h4-10H,3H2,1-2H3,(H,21,24) |
InChI Key |
VNABQPSVMLBRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F)[N+](=O)[O-] |
Origin of Product |
United States |
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